1,2-Bis(tert-butylthio)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7,7-Tetramethyl-3,6-dithiaoctane is an organic compound with the molecular formula C10H22S2. It is characterized by the presence of two sulfur atoms and four methyl groups, making it a unique structure in the realm of organosulfur compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-tetramethyl-3,6-dithiaoctane typically involves the reaction of 2,2,7,7-tetramethyl-3,6-dithiaoctane with appropriate reagents under controlled conditions. One common method includes the use of ethanediylbis(thio) as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the successful formation of the compound.
Industrial Production Methods: Industrial production of 2,2,7,7-tetramethyl-3,6-dithiaoctane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and crystallization to obtain the final product in a commercially viable form .
Chemical Reactions Analysis
Types of Reactions: 2,2,7,7-Tetramethyl-3,6-dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms, which can participate in redox processes and nucleophilic substitution .
Common Reagents and Conditions: Common reagents used in the reactions of 2,2,7,7-tetramethyl-3,6-dithiaoctane include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of 2,2,7,7-tetramethyl-3,6-dithiaoctane depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
Scientific Research Applications
2,2,7,7-Tetramethyl-3,6-dithiaoctane has a wide range of applications in scientific research In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it can serve as a probe for studying sulfur-containing biomoleculesAdditionally, in industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2,7,7-tetramethyl-3,6-dithiaoctane involves its interaction with molecular targets and pathways in biological systems. The sulfur atoms in the compound can form covalent bonds with proteins and enzymes, modulating their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,2,7,7-tetramethyl-3,6-dithiaoctane include other organosulfur compounds such as 2,2,7,7-tetramethyl-4,5-dithiaoctane and ethylene glycol bis(trimethylsilyl ether) .
Uniqueness: What sets 2,2,7,7-tetramethyl-3,6-dithiaoctane apart from similar compounds is its unique structure, which includes two sulfur atoms and four methyl groups. This configuration imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5862-62-4 |
---|---|
Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
2-(2-tert-butylsulfanylethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C10H22S2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H2,1-6H3 |
InChI Key |
HPSWXOHTKYJSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.